β-Amyloid 15-21 is a peptide fragment derived from the larger amyloid-beta protein, which plays a significant role in the pathophysiology of Alzheimer's disease. This specific segment consists of the amino acids from positions 15 to 21 of the amyloid-beta sequence, which is crucial in understanding amyloid aggregation and plaque formation associated with neurodegeneration.
β-Amyloid peptides are generated through the proteolytic processing of the amyloid precursor protein. The cleavage occurs primarily by two enzymes: β-secretase and γ-secretase, which sequentially cleave the precursor protein to release various lengths of amyloid-beta, including β-Amyloid 15-21. This fragment has been studied for its implications in Alzheimer's disease pathology and its potential as a target for therapeutic interventions.
β-Amyloid 15-21 falls under the classification of neurotoxic peptides and is part of a broader category known as amyloid peptides. These peptides are characterized by their propensity to misfold and aggregate into fibrillar structures, contributing to amyloid plaque formation in the brains of individuals with Alzheimer's disease.
The synthesis of β-Amyloid 15-21 can be approached through various methods, including solid-phase peptide synthesis (SPPS) and semi-synthetic techniques.
The synthesis typically requires careful control of reaction conditions to prevent premature aggregation, which is a common challenge with amyloid-beta peptides. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptides .
β-Amyloid 15-21 has a specific molecular structure characterized by its sequence:
The molecular formula for β-Amyloid 15-21 can be represented as C34H47N7O8S, with a molecular weight of approximately 685.8 g/mol. The peptide adopts a flexible conformation that can lead to aggregation under physiological conditions, contributing to its neurotoxic properties .
The primary chemical reactions involving β-Amyloid 15-21 include:
These reactions can be studied using techniques such as circular dichroism spectroscopy and dynamic light scattering, which provide insights into the conformational changes and size distribution of peptide aggregates.
The mechanism by which β-Amyloid 15-21 exerts its effects involves several pathways:
Studies have shown that even small aggregates of β-Amyloid can impair long-term potentiation, a critical process for learning and memory .
β-Amyloid 15-21 has significant implications in scientific research:
The LVFFAED sequence embodies the central hydrophobic cluster (CHC: residues 17-21, LVFFA) and flanking charged residues (Glu22, Asp23). Its conformational dynamics are dominated by:
Table 1: Key Molecular Interactions within β-Amyloid (15-21) Driving Aggregation Dynamics
Residues | Interaction Type | Role in Aggregation | Experimental Evidence |
---|---|---|---|
Leu17, Val18 | Hydrophobic Packing | Core stability in oligomers/fibrils | Solid-state NMR, Mutagenesis [1] [10] |
Phe19, Phe20 | π-π Stacking, Hydrophobic Core | Primary nucleation, stability, oligomer toxicity | MD, FTIR, Antibody binding [1] [6] [7] |
Ala21 | Hydrophobic Packing, Steric | Packing interface in fibril core | Cryo-EM, SSNMR [4] [6] |
Glu22 | Electrostatic (Salt Bridges/Repulsion) | Modulates aggregation rate, fibril polymorphism | pH studies, Zn²⁺ binding, Disease mutations (E22G) [1] [5] [10] |
The Aβ(15-21) segment is fundamental to establishing the characteristic cross-β spine of amyloid fibrils:
Figure 1: Role of Aβ(15-21) in Cross-β Fibril Architecture
The Aβ(15-21) segment adopts distinct conformations and organizational states in oligomeric intermediates compared to mature fibrils, contributing to polymorphism:
Table 2: Structural Features of β-Amyloid (15-21) in Oligomers vs. Fibrils
Feature | Oligomers (Prefibrillar) | Mature Fibrils |
---|---|---|
Dominant Conformation | Dynamic β-strands, bends, partial disorder | Rigid, extended parallel β-strand |
β-Sheet Organization | Often antiparallel or mixed; less ordered | Stable parallel, in-register alignment |
Side Chain Packing | Less defined; transient hydrophobic/π-stacking | Highly ordered; steric zipper interface |
Stability (Denaturation) | Lower stability towards GdnHCl/urea | High stability; requires strong denaturants |
Heterogeneity | High (multiple coexisting structures) | Lower (defined polymorphs, though multiple exist) |
Experimental Probes | Solution NMR, CD, Antibody Epitopes (e.g., A11) | Solid-state NMR, Cryo-EM, X-ray fiber diffraction |
The core LVFFAED sequence (15-21) is identical in Aβ40 and Aβ42. However, the two additional C-terminal residues in Aβ42 (Ile41, Ala42) profoundly influence the behaviour and interactions of this segment:
Table 3: Influence of Aβ42 C-terminus on β-Amyloid (15-21) Segment Compared to Aβ40
Aspect | Aβ40 | Aβ42 | Consequence |
---|---|---|---|
C-terminal Residues | Ends at Val40 | Adds Ile41, Ala42 | Creates larger hydrophobic C-terminal patch |
CHC (17-21) - C-term Hydrophobic Interaction | Weaker, less frequent | Stronger, more frequent (driven by Ile41) | Faster nucleation, more stable oligomers |
Dominant β-Hairpin in Monomer | CHC (17-21) ↔ N-term (9-13) (less populated) | CHC (17-21) ↔ 29-36 (more populated) | Pre-organizes 15-21 region for aggregation |
Oligomer Formation Kinetics/Abundance | Slower, fewer stable oligomers | Faster, more abundant stable oligomers | Higher neurotoxicity potential |
Fibril Polymorphism | Structures with less C-term/CHC contact | Structures with strong C-term/CHC contact (e.g., U-shape) | Isoform-specific fibril "strains" |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9